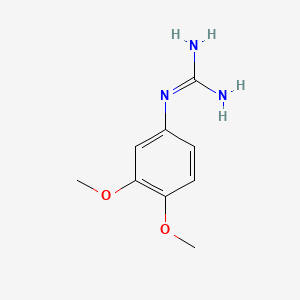

N-(3,4-Dimethoxyphenyl)guanidin

Übersicht

Beschreibung

N-(3,4-dimethoxyphenyl)guanidine is a chemical compound with the molecular weight of 231.68 . It is available in the form of a powder . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride .

Molecular Structure Analysis

The InChI code for N-(3,4-dimethoxyphenyl)guanidine is1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving N-(3,4-dimethoxyphenyl)guanidine are not available, guanidine derivatives are known to participate in various chemical reactions. For instance, guanidinium nitrate, another guanidine derivative, undergoes a two-stage decomposition process .Physical And Chemical Properties Analysis

N-(3,4-dimethoxyphenyl)guanidine is a powder with a melting point of 221-223 degrees Celsius . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: DNA-Minor-Groove-Binder und Kinase-Inhibitoren

N-(3,4-Dimethoxyphenyl)guanidin-Derivate wurden auf ihr Potenzial als DNA-Minor-Groove-Binder untersucht . Diese Verbindungen können mit der DNA-Helix interagieren, potenziell die Genexpression regulieren und Wege für neuartige Krebstherapien bieten. Zusätzlich werden Guanidin-Derivate als Kinase-Inhibitoren untersucht , was zu neuen Behandlungen für Krankheiten führen könnte, bei denen die Kinaseaktivität dysreguliert ist.

Neurowissenschaften: α2-Noradrenalin-Rezeptor-Targeting

Guanidinverbindungen haben sich bei der Zielsetzung von α2-Noradrenalin-Rezeptoren als vielversprechend erwiesen . Diese Anwendung ist in der Neurowissenschaftsforschung von Bedeutung, da diese Rezeptoren eine entscheidende Rolle bei der Modulation der Neurotransmission spielen und an verschiedenen neurologischen Erkrankungen beteiligt sind.

Materialwissenschaft: Superbasen in der Organokatalyse

Die hohe Basizität von Guanidin macht es zu einem ausgezeichneten Kandidaten für die Verwendung als Superbase in der Organokatalyse . Diese Anwendung ist besonders relevant in der Materialwissenschaft, wo solche Superbasen eine Vielzahl von chemischen Reaktionen katalysieren können, was zur Synthese neuer Materialien und Polymere führt.

Chemische Synthese: Guanidylierungsmittel

In der synthetischen Chemie dient this compound als Guanidylierungsmittel . Es wird verwendet, um die Guanidinfunktionalität in andere Moleküle einzuführen, was ein entscheidender Schritt bei der Synthese einer Vielzahl von chemischen Verbindungen ist, darunter Pharmazeutika und Agrochemikalien.

Analytische Chemie: Chromatographie und Spektroskopie

Aufgrund seiner einzigartigen chemischen Eigenschaften kann diese Verbindung in der analytischen Chemie als Standard oder Reagenz in Chromatographie- und Spektroskopiemethoden verwendet werden . Seine klar definierte Struktur und Reaktivität machen es für die Kalibrierung von Instrumenten und die Validierung analytischer Verfahren geeignet.

Biotechnologie: Enzyminhibitionstudien

Guanidin-Derivate werden in der biotechnologischen Forschung eingesetzt, um die Enzyminhibition zu untersuchen . Durch die Interaktion mit Enzymen können sie dazu beitragen, die Mechanismen der Enzymwirkung zu verstehen und zur Entwicklung von Enzyminhibitoren beizutragen, die Anwendungen in Medizin und Industrie haben.

Wirkmechanismus

Target of Action

N-(3,4-dimethoxyphenyl)guanidine, also known as 2-(3,4-dimethoxyphenyl)guanidine, is a synthetic compound . .

Mode of Action

It is mentioned that it is an α2-adrenoceptor agonist. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, N-(3,4-dimethoxyphenyl)guanidine would bind to the α2-adrenoceptor, triggering a response.

Result of Action

As an α2-adrenoceptor agonist, it has been shown to stimulate the production of insulin, improve glucose utilization, and reduce insulin resistance.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-(3,4-Dimethoxyphenyl)guanidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with aldehyde dehydrogenase, mitochondrial, and guanidinoacetate N-methyltransferase . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

N-(3,4-Dimethoxyphenyl)guanidine impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This modulation can lead to changes in cellular activities and responses.

Molecular Mechanism

The molecular mechanism of N-(3,4-Dimethoxyphenyl)guanidine involves its binding interactions with biomolecules. It acts by enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes . Additionally, it interacts with enzymes such as aldehyde dehydrogenase and guanidinoacetate N-methyltransferase, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3,4-Dimethoxyphenyl)guanidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(3,4-Dimethoxyphenyl)guanidine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular activities and functions.

Dosage Effects in Animal Models

The effects of N-(3,4-Dimethoxyphenyl)guanidine vary with different dosages in animal models. At lower doses, it may enhance cellular functions without causing significant adverse effects. At higher doses, it can lead to toxic effects such as bone marrow suppression, renal impairment, and hepatic dysfunction . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

N-(3,4-Dimethoxyphenyl)guanidine is involved in several metabolic pathways. It interacts with enzymes such as guanidinoacetate N-methyltransferase and aldehyde dehydrogenase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of various metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N-(3,4-Dimethoxyphenyl)guanidine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell.

Subcellular Localization

N-(3,4-Dimethoxyphenyl)guanidine’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482585 | |

| Record name | N-(3,4-dimethoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57004-61-2 | |

| Record name | N-(3,4-dimethoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

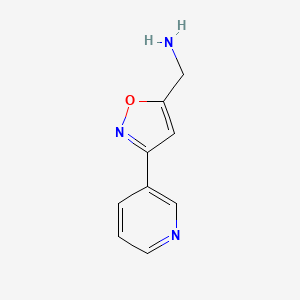

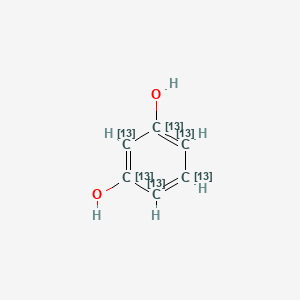

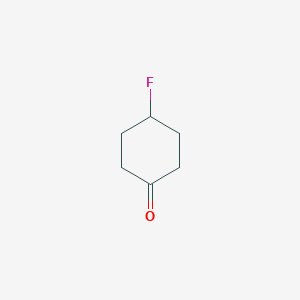

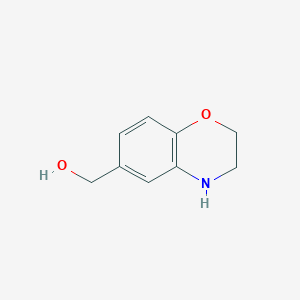

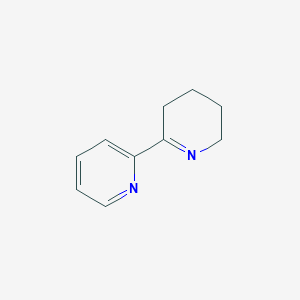

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

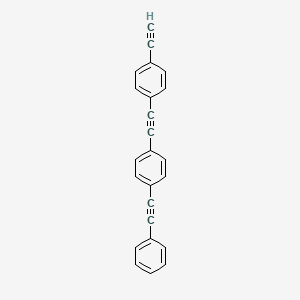

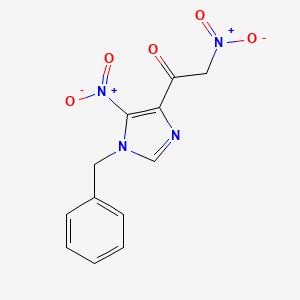

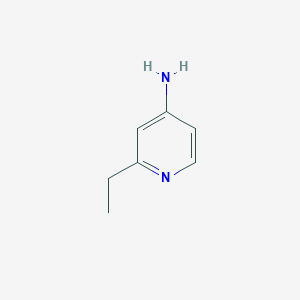

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)